5-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid is 396.17975526 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Studies and Applications
The research on derivatives closely related to 5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid has revealed a variety of scientific applications, particularly in the development of compounds with potential antimicrobial, anthelmintic, and cytotoxic activities. For instance, benzimidazolopeptides, synthesized through the interaction of benzimidazoles with amino acids, displayed significant antimicrobial and anthelmintic properties against pathogens like Candida albicans, Aspergillus niger, Pseudomonas aeruginosa, and Escherichia coli, as well as cytotoxic activity against cancer cell lines such as Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) (R. Dahiya & D. Pathak, 2007).
Additionally, compounds synthesized from reactions involving benzimidazole derivatives and primary amines, including morpholine, exhibited promising antimicrobial activities. This research underscores the versatility of benzimidazole derivatives in developing novel antimicrobial agents (H. Bektaş et al., 2010).
Moreover, novel benzodifuranyl and benzimidazole derivatives with morpholine components have shown substantial anti-inflammatory and analgesic properties, highlighting their potential in therapeutic applications (A. Abu‐Hashem et al., 2020).
Corrosion Inhibition
Research on benzimidazole derivatives also extends to corrosion inhibition, where compounds such as 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine have been evaluated for their effectiveness in protecting metals against corrosion. These studies provide insight into the potential industrial applications of benzimidazole derivatives in corrosion protection (A. Karimian et al., 2017).
Safety and Hazards
作用機序
Mode of Action
It has been suggested that it may have inhibitory effects on resistant staphylococcus aureus biofilm-forming capacity by targeting the molecular chaperone dnak . The interaction between the antagonist and DnaK was determined by immune precipitation with anti-Flag M2 Affinity and Western blot analysis .
Biochemical Pathways
It is known that the compound can inhibit biofilm formation in a dose-dependent manner . Biofilm formation is a major contributor to antibiotic tolerance and resistance-induced delays in empirical therapy with increased infection severity, frequency, treatment failure, and mortality .
Result of Action
SMR000035992 has been shown to exhibit increasing blockade of Staphylococcus aureus biofilm formation with significant inhibition found at 18 µM, 36 µM, and 72 µM . This work supports the potential therapeutic benefit of SMR peptides in reducing biofilm viability and could improve the susceptibility to antimicrobial agents .
Action Environment
It is known that the compound’s efficacy in inhibiting biofilm formation is dose-dependent .
特性
IUPAC Name |
5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-23-18-5-3-14(11-19(18)24(2)21(23)28)13-22-15-4-6-17(16(12-15)20(26)27)25-7-9-29-10-8-25/h3-6,11-12,22H,7-10,13H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGMOWCIJQIUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。